Leucyl-glycyl-glycine
Overview
Description
Synthesis Analysis
The synthesis of "Leucyl-glycyl-glycine" and related peptides involves standard peptide synthesis techniques. For example, the synthesis of sequential polypeptides of L-leucine and glycine was achieved through self-condensation of corresponding peptide p-nitrophenyl esters, demonstrating a method that could be applied to the synthesis of "Leucyl-glycyl-glycine" (Iio & Takahashi, 1974).
Molecular Structure Analysis
The molecular structure of "Leucyl-glycyl-glycine" and similar peptides has been analyzed through various spectroscopic techniques. For instance, the proton magnetic resonance (PMR) spectra of peptides of L-leucine and glycine have been recorded, identifying different types of glycyl methylene and α-methine leucyl protons, which could provide insight into the structure of "Leucyl-glycyl-glycine" (Beecham & Ham, 1968).
Chemical Reactions and Properties
Chemical reactions and properties of "Leucyl-glycyl-glycine" involve its interaction with enzymes and its stability under various conditions. Studies on dipeptides similar to components of "Leucyl-glycyl-glycine" have shown their susceptibility to enzymatic hydrolysis and stability in subcritical water, providing insights into the peptide's chemical behavior (Kobayashi et al., 2012).
Physical Properties Analysis
The physical properties of peptides including "Leucyl-glycyl-glycine" can be studied through their solubility, melting points, and crystalline structure. The crystal structure and conformation of peptides similar to "Leucyl-glycyl-glycine" have been determined, revealing their zwitterionic nature in crystals and providing a basis for understanding the physical properties of "Leucyl-glycyl-glycine" (Srikrishnan & Parthasarathy, 2009).
Chemical Properties Analysis
The chemical properties of "Leucyl-glycyl-glycine" include its reactivity in peptide bond formation, interaction with metal ions, and behavior in enzymatic reactions. The interaction of peptides with metal ions and their role in promoting hydrolysis of peptide bonds offer insights into the chemical properties and reactivity of "Leucyl-glycyl-glycine" (Fujii et al., 2002).
Scientific Research Applications
Proton Magnetic Resonance Spectra of Peptides of L-Leucine and Glycine :
- Study of PMR spectra of di-, tri-, tetra-, and pentapeptides of glycine containing a single l-leucyl residue.
- Identified four types of glycyl methylene protons and three types of α-methine leucyl protons.
- Findings are relevant for understanding proton chemical-shift changes in peptides on acylation, amidation, and pH variation (Beecham & Ham, 1968).
Degradation of Dipeptides in Subcritical Water :
- Investigated the degradation of glycyl-L-leucine and L-leucyl-glycine in subcritical water.
- Observed ring formation and estimated reaction rate constants.
- Provides insights into the behavior of these dipeptides under extreme conditions (Kobayashi et al., 2012).
Intestinal Absorption of Peptides in Rana Pipiens :
- Studied the absorption of glycyl-l-leucine using the small intestine of Rana pipiens.
- Found that glycine and leucine from the peptide are transferred into the vascular bed independently from the free amino acids.
- Highlights a distinctive process for peptide transfer in intestines (Cheeseman & Parsons, 1974).
Extraction and Transport of Protonated Peptides using Crown Ethers :
- Explored extraction and transport of protonated peptides, including glycyl-glycyl-glycine and L-leucyl-glycyl-glycine, using crown ethers.
- Studied the effect of peptide structure, anion counterion, and thermodynamic properties on extractability and transport.
- Useful for understanding the interaction of peptides with crown ethers in separation processes (Buschmann & Mutihac, 2002).
Improvement of Skin Hydration and Elasticity in UVB-Irradiated Mice :
- Investigated the effects of glycyl-L-leucine and L-leucyl-glycine dipeptides on skin hydration and elasticity.
- Found that these peptides induced the expression of transglutaminase 1 and increased hyaluronan synthesis.
- Suggests potential applications in skin moisturization formulations (Park et al., 2017).
Future Directions
properties
IUPAC Name |
2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHGTYCRDRBSFI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301318308 | |
Record name | Leu-Gly-Gly | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucyl-glycyl-glycine | |
CAS RN |
1187-50-4 | |
Record name | Leu-Gly-Gly | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucyl-glycyl-glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187504 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leu-Gly-Gly | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301318308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(N-L-leucylglycyl)glycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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